2-(Dimethylamino)ethyl benzoate
Overview
Description
2-(Dimethylamino)ethyl benzoate is an organic compound with the molecular formula C11H15NO2. It is a colorless liquid with a strong aroma and is known for its good solubility in water, alcohol, and ether. This compound is often used as a solvent and has applications in various industries, including organic synthesis, polymer production, and textile manufacturing .
Mechanism of Action
Target of Action
It is known to be used as a photoinitiator, suggesting that it interacts with light-sensitive molecules .
Mode of Action
As a photoinitiator, 2-(Dimethylamino)ethyl benzoate likely works by absorbing light and undergoing a chemical reaction that produces active species . These active species can then initiate a polymerization process, leading to changes in the physical properties of the material .
Biochemical Pathways
Given its role as a photoinitiator, it may influence pathways related to photochemical reactions and polymerization .
Result of Action
The molecular and cellular effects of this compound’s action are likely related to its role as a photoinitiator . By generating active species that initiate polymerization, it can lead to the formation of polymers with various physical properties .
Action Environment
Environmental factors such as light intensity and wavelength can influence the action, efficacy, and stability of this compound . For instance, the presence of light is necessary for it to act as a photoinitiator . Additionally, factors like temperature and pH could potentially affect its stability and activity .
Biochemical Analysis
Biochemical Properties
It is known to have good solubility and can dissolve in water, alcohol, and ether among other organic solvents . This suggests that it could potentially interact with a variety of enzymes, proteins, and other biomolecules in biochemical reactions. The nature of these interactions would depend on the specific molecular structure and properties of 2-(Dimethylamino)ethyl benzoate.
Molecular Mechanism
It is known to be an inert solvent with excellent stability and chemical inertness This suggests that it might not directly interact with biomolecules or cause changes in gene expression
Temporal Effects in Laboratory Settings
It is known to be a stable compound with a boiling point of 155-159°C at 20mm Hg and a density of 1.014 g/mL at 25°C . This suggests that it may have good stability over time in laboratory settings.
Transport and Distribution
Given its solubility in various organic solvents , it could potentially interact with various transporters or binding proteins, influencing its localization or accumulation.
Preparation Methods
2-(Dimethylamino)ethyl benzoate can be synthesized through the reaction of benzoic acid with N,N-dimethylformamide. The specific preparation steps involve the condensation reaction of benzoic acid and N,N-dimethylformamide at an appropriate temperature, resulting in the formation of this compound. This reaction typically requires the use of acidic or basic catalysts and careful control of reaction conditions to ensure safety and efficiency .
Chemical Reactions Analysis
2-(Dimethylamino)ethyl benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of benzoic acid derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other functional groups.
Esterification: It can react with alcohols to form esters. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions
Scientific Research Applications
2-(Dimethylamino)ethyl benzoate has a wide range of scientific research applications:
Comparison with Similar Compounds
2-(Dimethylamino)ethyl benzoate can be compared with other similar compounds such as:
- Benzoic acid 2-dimethylaminoethyl ester
- Benzoic acid, 2-(dimethylamino) ethyl ester
- Benzoic acid, dimethylaminoethyl ester These compounds share similar chemical structures and properties but may differ in their specific applications and reactivity. This compound is unique due to its strong aroma, good solubility, and versatility in various chemical reactions and industrial applications .
Properties
IUPAC Name |
2-(dimethylamino)ethyl benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-12(2)8-9-14-11(13)10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJSGODDTWRXQRH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCOC(=O)C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1062251 | |
Record name | Benzoic acid, 2-(dimethylamino)ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1062251 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2208-05-1 | |
Record name | 2-Dimethylaminoethyl benzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2208-05-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dimethylaminoethylbenzoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002208051 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzoic acid, 2-(dimethylamino)ethyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzoic acid, 2-(dimethylamino)ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1062251 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(dimethylamino)ethyl benzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.937 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What can you tell us about the photochemical behavior of 2-(dimethylamino)ethyl benzoates?
A1: While the abstract provides no details, the title "Photoelimination in 2-(Dimethylamino)ethyl benzoates" [] suggests these compounds undergo a chemical reaction upon exposure to light, specifically a reaction where a molecule is fragmented by light, leading to the elimination of a specific part of the molecule. Further investigation into the full text of the research paper is needed to understand the exact nature of this photoelimination process and the products formed.
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